1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a piperazine derivative featuring two sulfonyl groups: a 4-chlorophenylsulfonyl moiety at position 1 and a methylsulfonyl group at position 3. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds, modulating lipophilicity, and enhancing pharmacokinetic properties .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S2/c1-19(15,16)13-6-8-14(9-7-13)20(17,18)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODWKNLAHWOWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemical Reagent
1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine serves as an important intermediate in the synthesis of more complex organic molecules. It is employed in various chemical reactions, including:
- Oxidation: Producing sulfone derivatives using agents like potassium permanganate.
- Reduction: Yielding amine derivatives with reducing agents such as lithium aluminum hydride.
- Substitution Reactions: Nucleophilic substitutions at the sulfonyl groups can lead to diverse functionalized piperazine derivatives .
Research has indicated that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting it may serve as a lead compound for developing new antimicrobial agents.
- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties have shown promise, indicating potential therapeutic applications in inflammatory conditions .
Pharmaceutical Development
The compound is being explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at:
- Targeting specific receptors or enzymes involved in disease pathways.
- Developing novel therapeutic agents that leverage its unique chemical properties to modulate biological responses .
Industrial Applications
In the industrial sector, this compound is utilized in:
- The production of specialty chemicals that require specific sulfonamide functionalities.
- As a building block for synthesizing advanced materials used in various applications, including polymers and coatings .
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
a. 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (Compound 3a)
- Structure : Methylsulfonyl at position 1; 2,3,4-trimethoxybenzyl at position 4.
- Activity : Demonstrated dual anti-ischemic and antimicrobial properties in hybrid molecules combining trimetazidine and sulfonamide pharmacophores .
- Comparison : The trimethoxybenzyl group in 3a enhances interactions with hydrophobic pockets in target enzymes, whereas the 4-chlorophenylsulfonyl group in the target compound may improve electrophilicity and receptor affinity.
b. SC211 (CHEMBL329228)
- Structure : 3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide.
- Activity : High dopamine D4 receptor (D4R) selectivity due to the propanamide linker and methoxyphenyl group .
- Comparison : Unlike SC211, the target compound lacks an amide linker, which may reduce D4R affinity but improve metabolic stability due to sulfonyl groups’ resistance to hydrolysis.
c. Acylsulfonylpiperazines (4a–4x)
- Structure : Varied acyl and sulfonyl substituents (e.g., bromo-methoxybenzoyl).
- Activity : Antiproliferative effects against cancer cells, with IC50 values ranging from 0.5–10 μM depending on substituents .
Structural Modifications and Pharmacokinetics
a. 1-(4-Chlorophenyl)-4-[4-(methylsulfanyl)benzyl]piperazine
- Structure : Methylsulfanyl (CH3S-) instead of methylsulfonyl (CH3SO2-).
b. Buclizine and Meclizine (Antihistamines)
- Structure : Benzhydryl or substituted benzyl groups on piperazine.
- Activity : Antihistaminic activity via H1 receptor antagonism. Buclizine’s tert-butyl group enhances half-life, while meclizine’s 3-methylbenzyl group improves CNS penetration .
- Comparison : The target compound’s sulfonyl groups may reduce CNS activity but improve peripheral anti-inflammatory or antimicrobial applications.
Stereochemical Considerations
Enantiomers of structurally related compounds, such as 1-[(4-chlorophenyl)phenylmethyl]-4-(4-methylphenylsulfonyl)piperazine, exhibit distinct biological activities. For example, the dextrorotatory enantiomer may show higher receptor affinity than the levorotatory form . While the target compound lacks a chiral center, its sulfonyl groups’ orientation could influence binding to asymmetric enzyme pockets.
Biological Activity
1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and findings from scientific literature.
Chemical Structure and Properties
The compound features a piperazine ring substituted with both a 4-chlorophenylsulfonyl group and a methylsulfonyl group. This unique substitution pattern is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are significant in various physiological processes. For instance, it demonstrated strong inhibitory effects against urease, which is important for treating conditions like urinary tract infections .
- Antimicrobial Activity : Studies have indicated that this compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. Its efficacy varies across different bacterial strains, suggesting a selective action mechanism .
- Signal Transduction Modulation : The compound may modulate signal transduction pathways by binding to specific receptors, potentially altering cellular responses associated with inflammation and other physiological processes.
Biological Activities
This compound has been investigated for several biological activities:
- Antibacterial Properties : The compound has been evaluated for its effectiveness against multiple bacterial strains. Table 1 summarizes the antibacterial activity observed in various studies.
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate to Strong | |
| Bacillus subtilis | Moderate to Strong | |
| Escherichia coli | Weak to Moderate | |
| Staphylococcus aureus | Weak |
- Enzyme Inhibition : The compound's ability to inhibit AChE is noteworthy, with some derivatives showing IC50 values as low as against urease . This suggests potential applications in treating conditions related to enzyme dysregulation.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Activity : A recent study synthesized a series of piperazine derivatives, including the target compound. The results indicated significant antibacterial activity against Salmonella typhi, supporting its potential use in developing new antibiotics .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of this compound, demonstrating its effectiveness against urease and AChE. The findings suggest that it could be beneficial in treating conditions like urinary tract infections and Alzheimer's disease .
Q & A
Basic: What are the standard synthetic routes for 1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves:
Reacting a piperazine core (e.g., 1-isopropylpiperazine) with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N) to introduce the chlorophenylsulfonyl group.
Subsequent reaction with methylsulfonyl chloride to incorporate the methylsulfonyl moiety.
Key conditions include temperature control (20–60°C), anhydrous solvents (e.g., DCM or THF), and catalytic bases to enhance reactivity .
Validation: Purity is confirmed via HPLC (>95%) and structural integrity via -/-NMR .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
A combination of spectroscopic techniques is employed:
NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methylsulfonyl protons at δ 3.0–3.5 ppm).
IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~1350 cm⁻¹ (sulfonyl groups).
Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matched to theoretical mass (e.g., MW = ~346.9 g/mol) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Yield optimization involves:
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.
Temperature Gradients : Stepwise heating (e.g., 40°C for sulfonation, 25°C for methylation) reduces side reactions.
Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) .
Data Contradiction : Some studies report lower yields (~50%) with DCM due to poor solubility, while DMF achieves >75% .
Advanced: What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
Substituent Effects : Minor structural variations (e.g., methylthio vs. nitro groups) alter receptor binding.
Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) affect IC₅₀ values.
Resolution Steps :
- Standardize assays using reference compounds (e.g., mCPP for serotonin receptor studies).
- Perform docking simulations (e.g., AutoDock Vina) to predict binding modes .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : Moderately soluble in DMSO (>10 mg/mL), poorly in aqueous buffers (<1 mg/mL). Use co-solvents (e.g., 5% Tween-80) for in vitro studies.
- Stability : Degrades under UV light (t₁/₂ = 24 hrs); store at -20°C in amber vials.
pH Sensitivity : Hydrolyzes in alkaline conditions (pH >9), forming sulfonic acid byproducts .
Advanced: How can researchers validate target engagement in cellular assays?
Methodological Answer:
Competitive Binding Assays : Use radiolabeled ligands (e.g., -ketanserin for 5-HT₂A receptors).
Functional Assays : Measure cAMP accumulation (ELISA) or Ca²⁺ flux (Fluo-4 dye).
Knockdown Controls : siRNA silencing of target receptors to confirm specificity.
Data Interpretation : EC₅₀/IC₅₀ values should align with structural analogs (e.g., 1-(3-chlorophenyl)piperazine) .
Basic: What analytical methods ensure compound purity for pharmacological studies?
Methodological Answer:
HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient; retention time ~8.2 min.
TLC : Rf = 0.5 (silica, EtOAc/hexane 1:1).
Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%).
Impurity Threshold : <0.5% for in vivo studies .
Advanced: How do electronic effects of substituents influence reactivity in further derivatization?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -SO₂CH₃) : Activate the piperazine ring for electrophilic substitution (e.g., nitration at position 2).
- Electron-Donating Groups (e.g., -OCH₃) : Reduce reactivity but enhance solubility.
Case Study : Methylsulfonyl groups increase oxidative stability compared to methylthio analogs .
Basic: What safety precautions are required during handling?
Methodological Answer:
PPE : Nitrile gloves, lab coat, and safety goggles.
Ventilation : Use fume hoods to avoid inhalation (dust/aerosol formation).
Spill Management : Absorb with vermiculite; neutralize with 5% acetic acid.
Toxicity Data : LD₅₀ (oral, rat) >2000 mg/kg; non-mutagenic in Ames test .
Advanced: What computational tools predict metabolic pathways and potential metabolites?
Methodological Answer:
Software : Use Schrödinger’s ADMET Predictor or MetaSite.
Key Pathways :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
